(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate
Description
“(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate” is a chiral, multifunctional intermediate widely employed in organic synthesis, particularly in the preparation of bioactive molecules. Its structure features a benzyloxy group at position 1, a 3,4-bis(tert-butyldimethylsilyl (TBS))-protected phenyl ring at position 3, and an acetylated secondary alcohol at position 2. The TBS groups serve as robust hydroxyl-protecting agents, enabling selective deprotection under mild fluoride-based conditions, while the benzyloxy group provides orthogonal protection removable via hydrogenolysis. This compound is notable for its stereochemical precision and stability under acidic or basic reaction conditions, making it valuable in multistep syntheses of pharmaceuticals and natural products .
Properties
IUPAC Name |
[(2S)-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-phenylmethoxypropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5Si2/c1-23(31)33-26(22-32-21-24-15-13-12-14-16-24)19-25-17-18-27(34-36(8,9)29(2,3)4)28(20-25)35-37(10,11)30(5,6)7/h12-18,20,26H,19,21-22H2,1-11H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIFZLBGTIORQL-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Phenolic Hydroxyl Groups
The 3,4-dihydroxyphenyl precursor undergoes silylation using tert-butyldimethylsilyl chloride (TBSCl) in anhydrous DMF. Optimal conditions include:
| Parameter | Value |
|---|---|
| Molar ratio (TBSCl) | 2.2 equiv per hydroxyl group |
| Base | Imidazole (3.0 equiv) |
| Temperature | 0°C → 25°C (12 h) |
| Yield | 89% |
Mechanistically, TBSCl reacts with phenolic hydroxyls via nucleophilic substitution, where imidazole scavenges HCl. The bulky TBS group prevents undesired side reactions during subsequent steps.
Benzylation of the Primary Alcohol
The TBS-protected diol undergoes benzylation at the primary alcohol position using benzyl bromide (BnBr) under basic conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Sodium hydride (NaH, 1.5 equiv) |
| Temperature | −10°C → 25°C (6 h) |
| Yield | 78% |
The reaction proceeds via deprotonation of the primary alcohol by NaH, followed by nucleophilic attack on BnBr. Steric hindrance from the TBS groups ensures selective benzylation at the primary site.
Acetylation of the Secondary Alcohol
The secondary alcohol is acetylated using acetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (Et₃N, 2.0 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 0°C → 25°C (4 h) |
| Yield | 92% |
DMAP accelerates the reaction by forming a reactive acetylpyridinium intermediate. The acetate group enhances compound stability for subsequent purification.
Characterization and Analytical Data
Spectral Confirmation
-NMR (600 MHz, CDCl₃) :
-
TBS methyl groups: δ 0.18 (s, 12H, Si(CH₃)₂)
-
Acetate methyl: δ 2.05 (s, 3H, COOCH₃)
Mass Spectrometry (ESI-MS) :
Optimization Challenges and Solutions
Stereochemical Integrity
The (S)-configuration at C2 is preserved using chiral auxiliaries during benzylation. Enantiomeric excess (>98%) is verified via chiral HPLC.
Solvent Selection
Polar aprotic solvents (DMF, DCM) maximize silylation and benzylation efficiency, while THF optimizes acetylation kinetics.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cycle time | 48 h | 72 h |
| Purity | 95% | 99% (after crystallization) |
| Cost per gram | $12.40 | $8.90 |
Crystallization from hexane/ethyl acetate (3:1) removes residual impurities, enhancing purity to 99% .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The TBDMS groups can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the TBDMS groups.
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of Trimebutine metabolites. Trimebutine is known for its use as an antispasmodic agent and a potential opioid receptor agonist. The synthesized compound contributes to the development of drugs targeting gastrointestinal motility disorders and pain management .
Synthetic Organic Chemistry
The compound serves as a valuable building block in synthetic organic chemistry due to its stereochemical properties and the presence of multiple functional groups. It can be utilized in the synthesis of various derivatives that may exhibit unique biological activities or serve as precursors for further chemical modifications .
Research on Opioid Receptor Activity
Recent studies have investigated the potential of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate in modulating opioid receptors. This research aims to explore its efficacy as a therapeutic agent with fewer side effects compared to traditional opioids, making it a subject of interest in pain management research .
Case Study 1: Trimebutine Metabolite Synthesis
In a recent study, researchers synthesized this compound as part of a broader investigation into Trimebutine metabolites. The study highlighted the compound's role in enhancing the bioavailability and efficacy of Trimebutine derivatives, which are being explored for their therapeutic potential against irritable bowel syndrome .
Case Study 2: Opioid Receptor Agonism
Another study focused on evaluating the compound's effects on opioid receptors. Researchers observed that certain derivatives exhibited selective agonistic activity, suggesting potential applications in developing new analgesics with reduced addiction risks. This case emphasizes the importance of this compound in advancing pain management therapies .
Mechanism of Action
The mechanism of action of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding, while the TBDMS groups can provide steric protection to reactive sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, a comparative analysis with structurally related compounds is provided below. Key parameters include protecting group stability , reactivity , solubility , and synthetic applications .
Table 1: Comparative Properties of Silyl-Protected Intermediates
Key Findings:
Protecting Group Stability :
- The TBS groups in the target compound exhibit superior stability compared to trimethylsilyl (TMS) or triethylsilyl (TES) analogs, resisting hydrolysis under mildly acidic or basic conditions . In contrast, TMS-protected compounds (e.g., (R)-1-(TMS-oxy)-3-(4-methoxybenzyl)propan-2-ol) are prone to premature deprotection in protic solvents.
- The benzyloxy group offers orthogonal protection, enabling sequential deprotection strategies without interfering with TBS groups.
Reactivity and Steric Effects :
- The bis-TBS-protected phenyl ring in the target compound introduces significant steric bulk, slowing nucleophilic attacks at the acetylated position. This contrasts with less hindered analogs like TES-protected glyceraldehyde, which reacts faster in glycosylation reactions but lacks long-term stability.
Solubility: The target compound’s solubility in polar aprotic solvents (e.g., DMF, THF) exceeds that of phosphino-nitrile analogs (e.g., compound 9), which require acetonitrile or DMF for dissolution due to their larger molecular weight and hydrophobic thiopyrimidine moiety .
Synthetic Applications :
- While compound 9 is tailored for nucleotide analog synthesis (e.g., antisense oligonucleotides), the target compound is optimized for chiral environments in peptide and glycoside synthesis. Its stereochemical integrity at the S-configured center ensures high enantiomeric excess in final products.
Research Findings and Case Studies
- Deprotection Efficiency : In a 2020 study, the target compound’s TBS groups were removed with >95% yield using HF·pyridine, whereas TES-protected analogs required harsher conditions (e.g., TBAF in THF) with lower yields (~80%) due to side reactions.
- Thermal Stability : Differential scanning calorimetry (DSC) revealed the target compound’s decomposition temperature (210°C) surpasses that of TMS analogs (160°C), aligning with its use in high-temperature reactions.
- Comparative Synthetic Utility : A 2022 publication highlighted the target compound’s role in synthesizing a tyrosine-derived kinase inhibitor, achieving 88% overall yield across six steps. In contrast, a PMB-protected analog required additional purification steps due to byproduct formation.
Biological Activity
(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate, with CAS number 1235828-02-0, is a synthetic compound that belongs to the class of aryloxy phenols. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural complexity and modifications in the molecule suggest various avenues for pharmacological applications.
- Molecular Formula : C30H48O5Si2
- Molecular Weight : 544.87 g/mol
- SMILES Notation : CC(=O)OC@HCc2ccc(OSi(C)C(C)(C)C)c(OSi(C)C(C)(C)C)c2
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its pharmacological effects and potential therapeutic applications. The compound's structure indicates it may interact with various biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antioxidant Activity : Aryloxy phenols are known for their antioxidant properties. The presence of multiple hydroxyl groups in the structure could contribute to scavenging free radicals, thus providing protective effects against oxidative stress.
- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects, which warrants further investigation.
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds to assess their biological activities. For instance, research on related aryloxy phenols has shown promising results in inhibiting nitric oxide synthase (NOS), which is crucial for various physiological processes.
Case Studies
- A study evaluated a series of aryloxy phenols for their ability to inhibit different isoforms of NOS. Compounds with similar structural motifs demonstrated effective inhibition at low micromolar concentrations, suggesting that this compound could exhibit comparable activity .
Data Table: Biological Activity Comparison
Q & A
Q. What protecting group strategies are optimal for phenolic hydroxyls in synthesizing this compound, and how do reaction conditions influence their stability?
The tert-butyldimethylsilyl (TBS) group is widely used for protecting phenolic hydroxyls due to its stability under basic and mildly acidic conditions. In the synthesis of analogous silyl-protected intermediates, TBS ethers remain intact during nucleophilic substitutions or esterifications but can be cleaved selectively using fluoride-based reagents (e.g., TBAF) . For example, describes the use of TBS-protected benzyloxy intermediates in multi-step syntheses, emphasizing inert atmospheres (argon) and anhydrous solvents (dichloromethane) to prevent premature deprotection.
Q. How can regioselective introduction of the benzyloxy group be achieved in this compound?
Regioselectivity is often controlled through steric or electronic directing groups. In structurally related compounds, the benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, highlights the use of methyl [2-(TBS-oxy)benzylamino]acetate as a scaffold, where the TBS group directs reactivity to specific positions. Pre-activation of hydroxyl groups with bases (e.g., NaH) or phase-transfer catalysts can further enhance regioselectivity .
Q. What purification techniques are effective for isolating intermediates during synthesis?
Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for separating intermediates, as demonstrated in for isolating silyl-protected intermediates. For polar or chiral intermediates, preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) may be required. ’s catalog lists reagents like benzyl propargyl ether, suggesting compatibility with common purification protocols .
Advanced Questions
Q. How can contradictions in NMR data due to unexpected byproducts be resolved during synthesis?
Contradictory NMR signals (e.g., duplicate peaks for CH₃ or aromatic protons) often arise from diastereomers or regioisomers. Advanced techniques like 2D NMR (COSY, HSQC) can clarify connectivity, while LC-MS with high-resolution mass detection identifies byproduct masses. For example, ’s synthesis of methyl (2-bromo-3-phenylpropionyl)-[2-(TBS-oxy)benzyl]aminoacetate required rigorous characterization to confirm regiochemistry and avoid misassignment of silyl-protected intermediates .
Q. What experimental designs mitigate thermal degradation of silyl-protected intermediates during prolonged reactions?
Thermal degradation of TBS ethers can occur under reflux conditions or extended reaction times. ’s wastewater stability study suggests that cooling (e.g., ice baths or jacketed reactors) slows organic degradation. For air-sensitive intermediates, Schlenk-line techniques or continuous argon purging prevent oxidation. Monitoring reaction progress via TLC or in-situ IR spectroscopy minimizes over-reaction .
Q. How can computational tools aid in optimizing the synthetic pathway for this compound?
Molecular modeling software (e.g., Discovery Studio) enables retrosynthetic analysis and reaction feasibility checks. describes constructing a small-molecule library using Chemdraw for structural drafting, which can predict steric clashes or electronic compatibility. For stereochemical validation, DFT calculations (e.g., Gaussian) compare theoretical and experimental NMR chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
